molecular formula C4H7Br2N3 B1379525 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide CAS No. 1417360-85-0

4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide

Cat. No. B1379525
M. Wt: 256.93 g/mol
InChI Key: NONIPWLLQMFDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is likely a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The 4-(2-Bromoethyl) substituent suggests that there is a bromoethyl group attached to the 4th position of the triazole ring.

Scientific Research Applications

Pharmaceutical Development and Biological Activities

Triazoles, including 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide derivatives, have been extensively studied for their potential in drug development due to their broad range of biological activities. Notable findings include:

  • Diverse Biological Activities

    Triazole compounds have been identified as having anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for significant bioactivity against various diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013). This underscores the potential of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide derivatives in contributing to the pharmaceutical arsenal against a range of conditions.

  • Synthesis and Application in Drug Discovery

    The synthesis of 1,2,4-triazole derivatives, including those related to 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide, has been a focus of research due to their promising pharmacological significance. These compounds are present in various pharmaceuticals and are used in drug discovery studies targeting cancer, microbial infections, and other diseases (Nasri et al., 2021).

Material Science and Engineering Applications

  • Corrosion Inhibition: Triazole derivatives, including those structurally related to 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide, have been evaluated for their effectiveness as corrosion inhibitors for metals and alloys. These compounds offer environmentally friendly and efficient solutions for protecting industrial materials against corrosion, highlighting their potential in materials science and engineering (Hrimla et al., 2021).

Environmental Applications

  • CO2 Capture and Conversion: Nitrogen-doped porous polymers, including those based on triazole derivatives, have shown promise in CO2 capture and conversion. These materials offer sustainable and efficient methods for addressing the challenge of rising CO2 levels in the atmosphere, providing a pathway toward mitigating climate change impacts (Mukhtar et al., 2020).

properties

IUPAC Name

4-(2-bromoethyl)-1,2,4-triazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c5-1-2-8-3-6-7-4-8;/h3-4H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONIPWLLQMFDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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